molecular formula C5H4Cl2N2S B1407116 2,3-Dichloro-5-(methylthio)pyrazine CAS No. 1174517-48-6

2,3-Dichloro-5-(methylthio)pyrazine

Cat. No. B1407116
M. Wt: 195.07 g/mol
InChI Key: QZXHEYFNVBYHRD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(methylthio)pyrazine is a pyrazine derivative with a molecular formula of C5H4Cl2N2S . It has a molecular weight of 195.07 g/mol . It is also known as 2,3-DICHLORO-5-METHYLSULFANYL-PYRAZINE .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-(methylthio)pyrazine consists of a pyrazine ring substituted with two chlorine atoms and one methylthio group . The InChI key for this compound is QZXHEYFNVBYHRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-(methylthio)pyrazine is a solid at room temperature . It is pale-yellow to yellow-brown in color . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dichloro-5-(methylthio)pyrazine and related compounds are utilized in various synthetic processes. For example, dimetalation techniques have been developed for the synthesis of multisubstituted pyrazine C-nucleosides, employing dilithiation methods with compounds like 2,6-Dichloropyrazine (Liu, Wise, & Townsend, 2001). Additionally, the synthesis of new fused pyrazolo[1,5-a]pyrimidine, involving 2-[(4-chlorophenylamino)(methylthio)methylene]malononitrile, demonstrates the compound's role in producing biologically active substances (Al-Adiwish, Shtewi, Ashrif, & Ibrahim, 2017).

Optical and Electronic Applications

In the field of electrochemistry and optoelectronics, derivatives of pyrazine, including those with structures similar to 2,3-Dichloro-5-(methylthio)pyrazine, are significant. For instance, the study of donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit shows its potential in NIR electrochromic devices (Zhao, Wei, Wei, Zhao, & Wang, 2014). Similarly, the synthesis of pyrazinoic acid C-nucleosides, including compounds like 3,5-dichloro-6-(beta-d-ribofuranosyl)pyrazine, explores its potential in antiviral applications (Walker, Liu, Wise, Drach, & Townsend, 1998).

Molecular Studies and Biological Applications

Molecular studies and applications in biology and medicine also utilize pyrazine derivatives. The synthesis of pyrazine-2,3-dicarbonitrile derivatives from furan-2,3-diones, for instance, has potential implications in herbicides and pesticides (Üngören, Dilekoğlu, & Koca, 2013). Furthermore, the synthesis and evaluation of certain pyrazine derivatives for corrosion inhibition on steel surfaces highlight their potential in material science and engineering applications (Obot & Gasem, 2014).

Safety And Hazards

The safety data sheet for 2,3-Dichloro-5-(methylthio)pyrazine indicates that it should be stored at room temperature . The compound is associated with hazard statements H302, H315, H320, and H335, and precautionary statements P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2,3-dichloro-5-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXHEYFNVBYHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(methylthio)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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